molecular formula C20H15N3O4S B11330017 Methyl 2-[({[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate

Methyl 2-[({[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11330017
M. Wt: 393.4 g/mol
InChI Key: OQGJIUVUNRJAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-(2-{[3-CYANO-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound featuring a furan ring, a pyridine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-{[3-CYANO-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2-{[3-CYANO-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

METHYL 2-(2-{[3-CYANO-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of METHYL 2-(2-{[3-CYANO-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(2-{[3-CYANO-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE: Similar structure but with a thiophene ring instead of a furan ring.

    METHYL 2-(2-{[3-CYANO-6-(PYRIDIN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE: Similar structure but with an additional pyridine ring.

Uniqueness

The presence of both a furan and a pyridine ring in METHYL 2-(2-{[3-CYANO-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE provides unique electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C20H15N3O4S

Molecular Weight

393.4 g/mol

IUPAC Name

methyl 2-[[2-[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C20H15N3O4S/c1-26-20(25)14-5-2-3-6-15(14)22-18(24)12-28-19-13(11-21)8-9-16(23-19)17-7-4-10-27-17/h2-10H,12H2,1H3,(H,22,24)

InChI Key

OQGJIUVUNRJAGQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=C(C=CC(=N2)C3=CC=CO3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.